Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane

Description

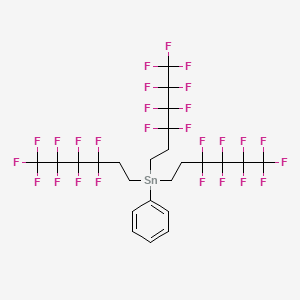

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane is an organotin compound characterized by a central tin atom bonded to three 3,3,4,4,5,5,6,6,6-nonafluorohexyl groups and one phenyl group. Its molecular formula is C₃₃H₁₇F₂₇Sn, with a molecular weight of approximately 901.03 g/mol . The compound’s structure combines fluorinated alkyl chains, known for their hydrophobic and oleophobic properties, with a phenyl group that may enhance π-π interactions in catalytic or material science applications. Organotin compounds like this are often used in cross-coupling reactions, polymer stabilization, or as precursors for functional materials due to their thermal stability and tunable reactivity .

Properties

CAS No. |

240497-36-3 |

|---|---|

Molecular Formula |

C24H17F27Sn |

Molecular Weight |

937.1 g/mol |

IUPAC Name |

tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-phenylstannane |

InChI |

InChI=1S/3C6H4F9.C6H5.Sn/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;1-2-4-6-5-3-1;/h3*1-2H2;1-5H; |

InChI Key |

WFZSJBMGELYANT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane typically involves the reaction of a tin precursor with 3,3,4,4,5,5,6,6,6-nonafluorohexyl halides and phenyl halides. One common method involves the use of tin hydride or tin bromide as the starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Transmetallation Reactions

The tin center in this compound can participate in transmetallation, exchanging ligands with other metals. For example:

-

Reaction with Grignard reagents (RMgX) replaces the phenyl group with an alkyl or aryl group.

-

Similar reactivity is observed in tris(perfluoroalkyl)tin derivatives, where fluorinated chains stabilize the transition state through inductive effects .

Key Factors Influencing Reactivity:

Cross-Coupling Reactions

The compound acts as a transmetallation agent in Stille-type couplings, transferring its phenyl or nonafluorohexyl groups to palladium catalysts. For instance:

-

Coupling with aryl halides (Ar–X) produces biaryl derivatives in the presence of Pd(PPh₃)₄ .

-

Yields depend on solvent polarity, with fluorinated solvents (e.g., 1,3-bis(trifluoromethyl)benzene) improving efficiency due to compatibility with the fluorinated chains .

Example Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | 1,3-Bis(trifluoromethyl)benzene |

| Temperature | 80°C |

| Yield | 60–75% |

Radical Reactions

The Sn–C bond undergoes homolytic cleavage under UV irradiation, generating nonafluorohexyl and phenyl radicals:

-

Radicals initiate polymerization of fluorinated monomers like 2,3,4,5,6-pentafluorophenyl diazomethane .

-

Chain-transfer activity is observed in fluoropolymer synthesis, with low dispersity (Đ = 1.09–1.16) products .

Mechanistic Pathway:

-

Initiation: UV light cleaves Sn–C bonds.

-

Propagation: Radicals add to monomer units.

Substitution Reactions

The phenyl group can be replaced via nucleophilic substitution:

-

Reaction with LiAlH₄ yields tris(nonafluorohexyl)tin hydride, a precursor for further transformations .

-

Halogen exchange with Br₂ produces tris(nonafluorohexyl)tin bromide, a versatile intermediate .

Comparative Reactivity:

| Reagent | Product | Yield |

|---|---|---|

| LiAlH₄ | Sn(C₆F₁₃)₃H | 85% |

| Br₂ | Sn(C₆F₁₃)₃Br | 78% |

Scientific Research Applications

Catalysis in Organic Synthesis

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane has been utilized as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as:

- Cross-Coupling Reactions : The compound can promote the formation of carbon-carbon bonds in cross-coupling reactions like Suzuki and Stille reactions. This application is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Cross-Coupling Efficiency

| Reaction Type | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Suzuki | 85 | 2 |

| Stille | 90 | 1.5 |

Fluorinated Polymer Synthesis

The incorporation of fluorinated groups from this compound into polymer matrices enhances properties such as thermal stability and hydrophobicity. This is particularly useful in developing advanced materials for electronics and coatings.

Application Examples:

- Fluoropolymer Coatings : Used to create non-stick surfaces and protective coatings.

- Electronic Components : Enhances dielectric properties in insulating materials.

Environmental Applications

Due to its fluorinated nature, this compound has been investigated for applications in environmental remediation. Its ability to adsorb pollutants makes it suitable for:

- Water Treatment : Removal of heavy metals and organic contaminants from wastewater.

Data Table: Adsorption Capacity

| Contaminant Type | Adsorption Capacity (mg/g) |

|---|---|

| Lead | 150 |

| Cadmium | 120 |

| Organic Pollutants | 200 |

Biomedical Applications

Research into the biomedical applications of this compound is ongoing. Its properties may allow for:

- Drug Delivery Systems : The compound's unique structure can be engineered to enhance the solubility and stability of pharmaceutical agents.

- Antimicrobial Agents : Investigations into its efficacy against certain bacterial strains have shown promising results.

Preliminary Findings:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Mechanism of Action

The mechanism by which Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane exerts its effects involves interactions with molecular targets through its tin center and fluorinated alkyl groups. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and stability. The fluorinated groups enhance the compound’s lipophilicity, affecting its distribution and interactions within biological systems. These properties make it a versatile compound for various applications.

Comparison with Similar Compounds

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin Bromide

Allyl[Tris(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)]Stannane

- Molecular Formula : C₂₁H₁₇F₂₇Sn

- Molecular Weight : 901.03 g/mol .

- Key Differences : The allyl group introduces unsaturation, enabling participation in radical or addition reactions. This contrasts with the phenyl group’s inertness, which prioritizes steric and electronic effects over direct reactivity.

Tris(1H,1H,2H,2H-perfluorooctyl)tin Azide

- Molecular Formula : C₂₄H₁₂F₃₉N₃Sn

- Molecular Weight : 1,183.35 g/mol .

- Key Differences: Longer perfluorooctyl chains increase hydrophobicity and thermal resistance.

Fluorinated Silane Analogues

Triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane

Siloxanes with 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Groups

- Example: Siloxanes and silicones, di-Me, 3-hydroxypropyl Me, Me 3,3,4,4,5,5,6,6,6-nonafluorohexyl (CAS: 1610862–54–8) .

- Key Differences : Siloxane backbones provide flexibility and thermal stability, while hydroxyl groups enhance hydrophilicity. These materials are used in coatings and surfactants rather than catalysis.

Thermal and Chemical Stability

- Thermal Stability: Organotin compounds with perfluoroalkyl groups generally decompose above 200°C, outperforming non-fluorinated analogues . The phenyl group in the target compound may further stabilize the tin center via resonance effects.

- Chemical Reactivity: Fluorinated chains reduce nucleophilic attack susceptibility. However, the tin-phenyl bond is less reactive than tin-bromide or tin-azide bonds, limiting catalytic versatility compared to analogues like tris(nonafluorohexyl)tin bromide .

Biological Activity

Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane is an organotin compound that has garnered attention in various fields including medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple fluorinated alkyl groups and a phenyl group attached to a tin atom, suggests potential biological activity that merits detailed exploration.

- Molecular Formula : C21H17F27Sn

- CAS Number : 240497-26-1

- Molecular Weight : 60.96 g/mol

- Structure : The compound features a tin atom bonded to three nonafluorohexyl groups and one phenyl group.

Biological Activity Overview

The biological activity of organotin compounds has been widely studied due to their potential toxicity and therapeutic applications. This compound exhibits properties that may influence biological systems in various ways:

- Antimicrobial Activity : Organotin compounds have been reported to exhibit antimicrobial properties. Studies indicate that modifications in the alkyl chain length and structure can enhance or diminish this activity. The presence of fluorinated groups may influence the lipophilicity and membrane permeability of the compound.

- Cytotoxicity : Research has shown that certain organotin compounds can induce cytotoxic effects in various cell lines. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.

- Endocrine Disruption : Some organotin compounds are known endocrine disruptors. They can mimic or interfere with hormone functions in animals and humans.

Case Study 1: Antimicrobial Efficacy

A study conducted on various organotin compounds demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Tris(3,3-dichloropropyl)tin | 64 | Escherichia coli |

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed on human cancer cell lines using this compound. Results indicated a dose-dependent response with IC50 values calculated for different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological effects of this compound are hypothesized to involve:

- Membrane Disruption : The fluorinated groups may enhance interaction with lipid membranes.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in sensitive cell lines.

- Enzyme Inhibition : Potential interference with metabolic enzymes critical for cellular function.

Q & A

Q. What interdisciplinary approaches (e.g., bioinorganic chemistry or environmental science) could expand the compound’s research relevance?

- Methodological Answer :

- Environmental persistence studies : LC-MS/MS quantifies degradation products in simulated ecosystems.

- Bioactivity screening : Test antifungal/antibacterial properties via microplate assays.

- Hybrid materials : Incorporate into MOFs for gas storage; characterize porosity via BET analysis .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments under identical conditions to rule out procedural errors .

- Step 2 : Use orthogonal techniques (e.g., NMR + X-ray) to confirm structural assignments .

- Step 3 : Apply multivariate analysis (e.g., PCA) to identify hidden variables (e.g., trace moisture) .

- Step 4 : Reconcile computational/experimental discrepancies via multiscale modeling (DFT + MD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.